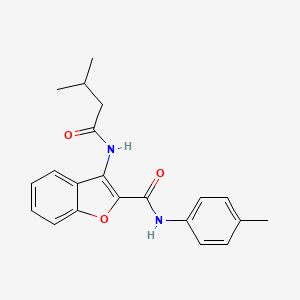

3-(3-methylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(3-methylbutanoylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-13(2)12-18(24)23-19-16-6-4-5-7-17(16)26-20(19)21(25)22-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKUVQDMZWNLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-methylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran derivatives class. These compounds are recognized for their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure comprises a benzofuran core with a p-tolyl substituent and a 3-methylbutanamido group, which contribute to its unique chemical properties.

Key Structural Features:

- Benzofuran Core: Provides a fused bicyclic structure known for various pharmacological activities.

- Amido Group: Imparts potential for hydrogen bonding and interaction with biological targets.

- p-Tolyl Group: Enhances lipophilicity, possibly improving membrane permeability.

The biological activity of benzofuran derivatives often involves interaction with specific enzymes, receptors, or nucleic acids. The presence of both the amido and p-tolyl groups in this compound suggests it may modulate various biological pathways through:

- Enzyme Inhibition: Compounds can inhibit key enzymes involved in cancer cell proliferation.

- Receptor Interaction: Potential binding to receptors involved in inflammatory responses.

- Nucleic Acid Interaction: Possible intercalation into DNA or RNA structures, affecting transcription and replication.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown growth inhibition in various cancer cell lines.

Case Study Findings:

- Cytotoxicity Assays: In vitro tests revealed that similar benzofuran derivatives had growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer cell lines, including glioblastoma and neuroblastoma cells .

- Mechanism Insights: Compounds caused cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in treated cells .

| Compound Name | Cell Line | GI50 (nM) | Mechanism |

|---|---|---|---|

| Compound 1 | U87 | 200 | G2/M Arrest |

| Compound 2 | BE | 18.9 | Apoptosis Induction |

Anti-inflammatory Activity

Benzofuran derivatives have also been explored for their anti-inflammatory effects. The ability of these compounds to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in chronic inflammatory diseases.

Research Findings:

- Inhibition of cytokine release was observed in vitro when treating macrophage cell lines with similar compounds.

- The anti-inflammatory mechanism may involve suppression of NF-kB signaling pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption: Enhanced lipophilicity due to the p-tolyl group may facilitate better absorption.

- Distribution: Studies suggest potential accumulation in tissues, particularly in the brain, enhancing its efficacy against central nervous system tumors .

- Metabolism and Excretion: Further studies are needed to elucidate metabolic pathways and elimination routes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3-methylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide can be contextualized by comparing it to analogous benzofuran carboxamides and related aromatic amides. Below is a detailed analysis of key analogs:

3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide ()

- Structural Differences: The primary distinction lies in the substitution at the 3-position of the benzofuran ring. The target compound has a 3-methylbutanamido group, while this analog features a simpler amino group (-NH₂).

- The absence of the aliphatic chain in the analog reduces lipophilicity, which could influence membrane permeability and pharmacokinetics.

- Applications: The amino-substituted analog is primarily studied as a synthetic intermediate, whereas the target compound’s amide substituent may confer stability or specificity for therapeutic applications.

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide ()

- Structural Differences : This compound replaces the para-tolyl group with a benzyl moiety bearing a benzimidazole heterocycle.

- The increased molecular weight and complexity may reduce bioavailability compared to the target compound.

- Applications: This derivative is explicitly designed as an IDO1 inhibitor for cancer immunotherapy, contrasting with the target compound’s undefined but structurally simpler profile.

(2S,3R)-N-(2-((3-Pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl)benzofuran-2-carboxamide ()

- Structural Differences : The amide nitrogen is attached to a bicyclic quinuclidine system with a pyridinylmethyl substituent, unlike the para-tolyl group in the target compound.

- The pyridinyl group may engage in cation-π interactions, absent in the target compound’s para-tolyl group.

- Applications : This compound is patented for treating CNS disorders, highlighting how side-chain modifications can redirect therapeutic focus.

3-Chloro-N-phenyl-phthalimide ()

- It features a chloro substituent and a phenyl group instead of the benzofuran system.

- Functional Implications: The phthalimide core’s planar structure may favor polymer synthesis applications, whereas the benzofuran scaffold in the target compound offers greater conformational flexibility for drug design .

Data Table: Comparative Analysis

*Molecular weights estimated based on structural formulas.

Research Findings and Trends

- Synthetic Versatility : The para-tolyl group’s simplicity contrasts with bulkier substituents in analogs, making the target compound a versatile scaffold for further derivatization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3-methylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with p-toluidine using carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of DMAP as a catalyst. Solvent choice (e.g., dichloromethane or DMF) and inert atmosphere (N₂/Ar) are critical to prevent hydrolysis of reactive intermediates. Reaction temperature (0–25°C) and time (12–24 hrs) must be optimized to achieve yields >70% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be prioritized?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm the presence of the p-tolyl group (aromatic protons at δ 6.8–7.2 ppm, methyl at δ 2.3 ppm) and benzofuran core (distinct coupling patterns for fused rings).

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹).

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) and antimicrobial testing (MIC against S. aureus or E. coli). Use concentrations ranging 1–100 µM and compare to structurally related benzofuran derivatives (e.g., fluorinated or methoxy-substituted analogs) to establish baseline activity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data across structurally similar benzofuran derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to compare binding affinities of the compound and its analogs to targets like PLK1 or COX-2. Analyze electrostatic potential maps (Gaussian 09) to assess substituent effects on binding. Molecular dynamics simulations (GROMACS) over 100 ns can identify stability differences in ligand-receptor complexes, explaining discrepancies in IC₅₀ values .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining efficacy?

- Methodological Answer : Modify the 3-methylbutanamido side chain to enhance solubility (e.g., introduce polar groups) without disrupting amide H-bonding. Use logP calculations (ChemAxon) to balance lipophilicity (target logP ~3.5). In vitro metabolic stability assays (hepatic microsomes) identify vulnerable sites for deuteration or fluorination to prolong half-life .

Q. How do substituents on the benzofuran core influence its mechanism of action?

- Methodological Answer : Conduct SAR studies by synthesizing analogs with varying substituents (e.g., nitro, hydroxy, or chloro groups). Compare inhibition of enzymatic targets (e.g., kinase assays) and correlate with electronic parameters (Hammett σ values). For example, electron-withdrawing groups may enhance binding to ATP pockets, while bulky substituents reduce off-target effects .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in synthetic yields during scale-up?

- Methodological Answer : Use design of experiments (DoE) to identify critical parameters (e.g., stoichiometry, solvent volume). Transition from batch to flow chemistry for improved heat/mass transfer. Monitor reaction progress via inline FTIR or HPLC-MS to detect intermediates and adjust conditions dynamically .

Q. What statistical methods are appropriate for analyzing conflicting bioassay results?

- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to datasets from multiple assays to identify outliers or confounding variables. Use Bayesian meta-analysis to weight studies by sample size and assay robustness. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.